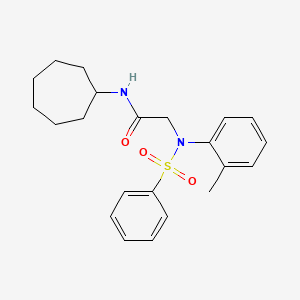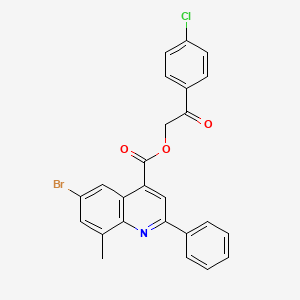![molecular formula C21H19N5O B12462354 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core linked to a quinoline moiety, makes it a subject of interest in medicinal chemistry and drug discovery.
準備方法
The synthesis of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions . The resulting pyrazolo[3,4-d]pyrimidine intermediate is then coupled with a quinoline derivative through a series of condensation reactions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially in the presence of strong bases or nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline has several scientific research applications:
作用機序
The mechanism of action of 1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the activity of various signaling pathways, including the NF-κB and IL-6 pathways, which are involved in inflammation and immune responses .
類似化合物との比較
1-[1-(4-Methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has similar biological activities but differs in its halogen substitution, which can affect its reactivity and potency.
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The fluorine substitution enhances the compound’s stability and bioavailability.
1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The nitro group introduces additional electronic effects, influencing the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazolo[3,4-d]pyrimidine and quinoline moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C21H19N5O |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H19N5O/c1-27-17-10-8-16(9-11-17)26-21-18(13-24-26)20(22-14-23-21)25-12-4-6-15-5-2-3-7-19(15)25/h2-3,5,7-11,13-14H,4,6,12H2,1H3 |
InChIキー |
VTSMLBIZEXDQGW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)
-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)

![5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B12462287.png)

![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)

![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12462336.png)

![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12462350.png)
![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
